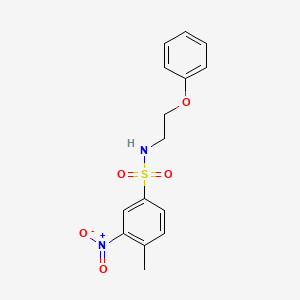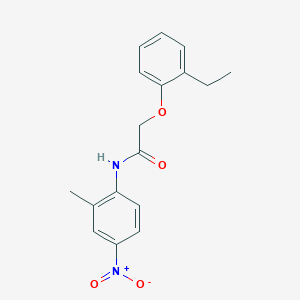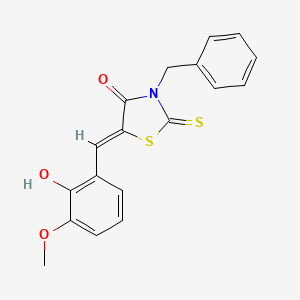
4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase enzymes, 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide may disrupt these processes and lead to its physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide have been studied extensively. It has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit carbonic anhydrase enzymes, which makes it a useful probe for studying the binding of sulfonamide derivatives to these enzymes. Another advantage is its anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a potential candidate for the development of new drugs. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide. One direction is the development of new derivatives with improved properties, such as increased potency and reduced toxicity. Another direction is the study of its potential applications in other fields, such as materials science and environmental science. Finally, the study of its mechanism of action and physiological effects may lead to a better understanding of its potential applications in medicine.
Métodos De Síntesis
The synthesis of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide has been reported using different methods. One of the methods involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-phenoxyethylamine in the presence of a base. Another method involves the reaction of 4-methyl-3-nitrobenzenesulfonamide with 2-chloroethyl phenyl ether in the presence of a base. Both methods result in the formation of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide, which can be purified using various techniques.
Aplicaciones Científicas De Investigación
4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide has been studied for its potential application in various fields of scientific research. It has been used as a reagent in the synthesis of other compounds, such as sulfonamide derivatives and heterocyclic compounds. It has also been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been used as a probe to study the binding of sulfonamide derivatives to carbonic anhydrase enzymes.
Propiedades
IUPAC Name |
4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-12-7-8-14(11-15(12)17(18)19)23(20,21)16-9-10-22-13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFHWFHPKNXGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-isopropylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5123054.png)
![1-(2,4-dichlorophenyl)-3-[(3,5-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5123055.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide](/img/structure/B5123068.png)
![3-allyl-5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5123083.png)
![4-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5123088.png)

![1-allyl-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123092.png)
![4-(4-ethylphenyl)-2-[2-nitro-5-(1-piperidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5123097.png)
![6-methyl-5-{5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5123099.png)
![3-(4-fluorobenzyl)-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5123108.png)
amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5123109.png)
![ethyl 2-(acetylamino)-6-bromo-7-[3-(cyclohexylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B5123111.png)

![3-(3,4-difluorophenyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5123133.png)